molecular formula C9H6BrNO B2642601 3-bromo-1H-indole-2-carbaldehyde CAS No. 906440-21-9

3-bromo-1H-indole-2-carbaldehyde

Cat. No.: B2642601
CAS No.: 906440-21-9
M. Wt: 224.057
InChI Key: BJYNPOMFNPNCHZ-UHFFFAOYSA-N
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Description

3-bromo-1H-indole-2-carbaldehyde is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a bromine atom at the third position and an aldehyde group at the second position of the indole ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-indole-2-carbaldehyde typically involves the bromination of 1H-indole-2-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-1H-indole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1H-indole-2-carbaldehyde and its derivatives involves interaction with various molecular targets. These compounds can bind to proteins, enzymes, and nucleic acids, affecting their function. The specific pathways depend on the nature of the derivative and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1H-indole-2-carbaldehyde
  • 3-fluoro-1H-indole-2-carbaldehyde
  • 3-iodo-1H-indole-2-carbaldehyde

Uniqueness

3-bromo-1H-indole-2-carbaldehyde is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate. The bromine atom also influences the electronic properties of the indole ring, affecting its reactivity and interactions with other molecules .

Properties

IUPAC Name

3-bromo-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYNPOMFNPNCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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